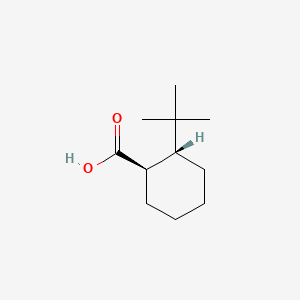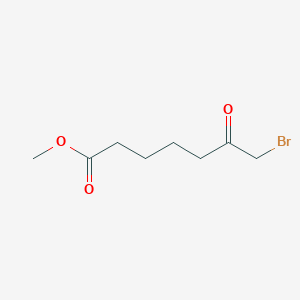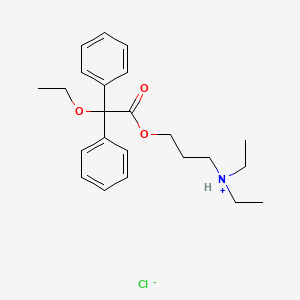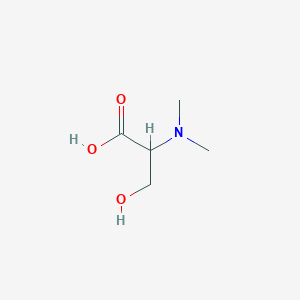
2-(Dimethylamino)-3-hydroxypropansäure
Übersicht
Beschreibung
2-(Dimethylamino)-3-hydroxypropanoic acid is a useful research compound. Its molecular formula is C5H11NO3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(Dimethylamino)-3-hydroxypropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(Dimethylamino)-3-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)-3-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittel- und Gen-Lieferungssysteme
Die Verbindung wurde zur Herstellung von amphiphilen Blockcopolymeren . Diese Copolymere können sich in wässrigen Medien zu nano-großen Mizellen selbst-assoziieren, die mit Medikamenten und Nukleinsäuren für die Krebstherapie beladen werden können . Die Mizellen können Nanoaggregate bilden – leere und medikamentenbeladene Mizellen sowie Mizellenkomplexe, die für die gleichzeitige Codelivery von DNA und Medikamenten gedacht sind .
Nanoreaktoren
Die amphiphilen Blockcopolymere können auch als Nanoreaktoren . Diese Nanoreaktoren können auf pH- und Temperaturänderungen reagieren, was sie für eine Vielzahl von Anwendungen in den medizinischen, biologischen und chemischen Wissenschaften geeignet macht .
pH-responsive Polymersome
Die Verbindung kann verwendet werden, um pH-responsive Polymersome . Diese Polymersome können auf ungewöhnliche pH-Gradienten reagieren, die in Zellen unter verschiedenen physiologischen und pathologischen Bedingungen vorhanden sind .
Temperatur-responsive Polymersome
Die Verbindung kann auch verwendet werden, um temperatur-responsive Polymersome . Diese Polymersome können auf Temperaturänderungen reagieren, was sie für eine Vielzahl von Anwendungen geeignet macht .
Gen-Delivery
Die Verbindung kann zur Herstellung von Gen-Delivery-Systemen . Die Polymersome mit dualer Stimulus-Reaktion (d. h. pH und Temperatur) können eine Plattform für die Gen-Delivery sein .
Chemische und organische Zwischenprodukte
2-Dimethylaminobenzoesäure, eine verwandte Verbindung, wird als chemisches und organisches Zwischenprodukt . Dies deutet darauf hin, dass „2-(Dimethylamino)-3-hydroxypropansäure“ möglicherweise ähnliche Anwendungen haben könnte.
Wirkmechanismus
Target of Action
Similar compounds, such as dimethylamino acid esters, have been used for the delivery of nucleic acids (nas) into mammalian cells . These compounds typically possess ionizable, cationic moieties enabling their electrostatic interactions with negatively charged NAs .
Mode of Action
It can be inferred from related compounds that it may interact with its targets through electrostatic interactions . The compound’s dimethylamino group could potentially form ionic bonds with negatively charged targets, such as nucleic acids, facilitating their transport into cells .
Biochemical Pathways
Similar compounds have been shown to affect the delivery of nucleic acids into cells . This could potentially impact various biochemical pathways, depending on the specific nucleic acids being delivered.
Pharmacokinetics
Similar compounds, such as n,n-dimethylamino acid esters, have been studied for their transdermal permeation-enhancing potency, biodegradability, and reversibility of action . These compounds have shown pH and temperature-responsive behavior, suggesting that they may have unique ADME properties .
Result of Action
Based on the properties of similar compounds, it can be inferred that it may facilitate the delivery of nucleic acids into cells . This could potentially result in changes in gene expression, depending on the specific nucleic acids being delivered.
Action Environment
The action of 2-(Dimethylamino)-3-hydroxypropanoic acid can be influenced by various environmental factors. For instance, similar compounds have shown pH and temperature-responsive behavior . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the pH and temperature of its environment .
Eigenschaften
IUPAC Name |
2-(dimethylamino)-3-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-6(2)4(3-7)5(8)9/h4,7H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOZUUWRLMQQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2812-34-2 | |
| Record name | NSC45509 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45509 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


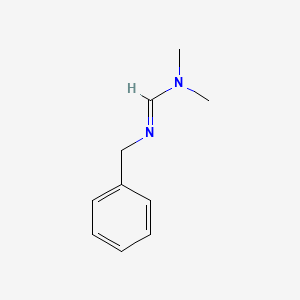
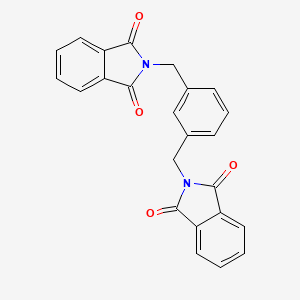



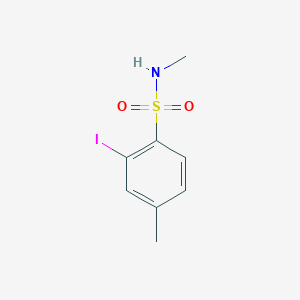

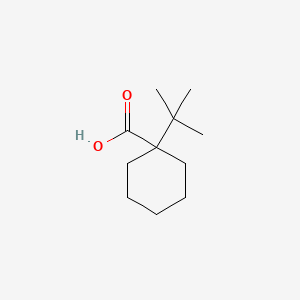
![1-[(Dibenzylamino)methyl]pyrrolidine-2,5-dione](/img/structure/B1654784.png)
